molecular formula C8H12N2O2 B1590429 ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 85290-77-3

ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No. B1590429
CAS RN: 85290-77-3
M. Wt: 168.19 g/mol
InChI Key: BUPSXJWSGYSVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C8H12N2O2 .

  • It is a white to yellow solid or liquid.

  • The IUPAC name is ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate .

  • It is commonly used in organic synthesis and has applications in medicinal chemistry.





  • Synthesis Analysis



    • The synthesis of this compound can be achieved through various strategies, including multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems.





  • Molecular Structure Analysis



    • The molecular formula is C8H12N2O2 .

    • The structure consists of a pyrazole ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms.

    • For a visual representation, refer to the 3D structure.





  • Chemical Reactions Analysis



    • Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate can participate in various reactions, including nucleophilic and electrophilic substitutions.

    • Further research would be needed to explore specific reactions and functional group transformations.





  • Physical And Chemical Properties Analysis



    • Molecular Weight : 168.2 g/mol

    • Purity : 95%

    • Storage Temperature : Sealed in dry conditions at room temperature

    • Safety Information : It is classified as a warning (H302) for ingestion. Avoid contact with eyes, skin, and inhalation. Refer to the MSDS for detailed safety precautions.




  • Scientific Research Applications

    • Organic Synthesis

      • Pyrazole derivatives have been found to have intriguing applications in organic synthesis, where they act as both a directing and transforming group .
      • They serve as a fundamental element present in various small molecules, exhibiting a diverse array of agricultural and pharmaceutical activities .
    • Medicinal Chemistry and Drug Discovery

      • Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
      • They have been found to have diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
    • Agrochemistry

      • Pyrazoles are also used in agrochemistry .
      • They are present in various small molecules that exhibit a diverse array of agricultural activities .
    • Coordination Chemistry and Organometallic Chemistry

      • Pyrazoles are used in coordination chemistry and organometallic chemistry .
      • They serve as ligands in the formation of coordination compounds .
    • Preparation of Isoxazole Derivatives

      • Ethyl 1H-pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylic acid derivatives .
      • It acts as an intermediate in organic synthesis .
    • Green Synthesis

      • Pyrazole derivatives can be synthesized using eco-friendly methods . This innovative protocol benefits from the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst . It offers a simple reaction workup, thus presenting valuable eco-friendly attributes .
    • Insecticidal Activities

      • Some pyrazole derivatives have been found to have insecticidal activities . The organic layer was dried over Na2SO4, filtered, and concentrated to yield a certain product as a yellow oil .
    • Photophysical Properties

      • Pyrazoles can exhibit exceptional photophysical properties . These properties make them useful in various fields, including material science .
    • Industrial Applications

      • Pyrazole derivatives have high synthetical versatility that allows the obtention of industrially crucial chemicals .
    • Material Science

      • Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in material science .
    • Synthesis of Bioactive Chemicals

      • Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .
    • Reactions in Various Media

      • Pyrazoles are used in reactions in various media . They are synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
    • Antiviral Activities

      • Some indole derivatives, which are structurally similar to pyrazole derivatives, have been found to have antiviral activities .
    • Anti-inflammatory Activities

      • Indole derivatives have been found to have anti-inflammatory activities .
    • Anticancer Activities

      • Indole derivatives have been found to have anticancer activities .

    Future Directions



    • Research on the biological activity and potential applications of this compound could provide valuable insights.

    • Exploration of green synthesis methods and optimization of reaction conditions may enhance its utility.




    Please note that this analysis is based on available information, and further studies may be necessary to uncover additional details and applications. If you have any specific questions or need further clarification, feel free to ask!


    properties

    IUPAC Name

    ethyl 1,5-dimethylpyrazole-4-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5-9-10(3)6(7)2/h5H,4H2,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BUPSXJWSGYSVFL-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=C(N(N=C1)C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H12N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30515758
    Record name Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30515758
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    168.19 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate

    CAS RN

    85290-77-3
    Record name Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30515758
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
    Reactant of Route 2
    Reactant of Route 2
    ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
    Reactant of Route 3
    Reactant of Route 3
    ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
    Reactant of Route 4
    Reactant of Route 4
    ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
    Reactant of Route 5
    Reactant of Route 5
    ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
    Reactant of Route 6
    Reactant of Route 6
    ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.